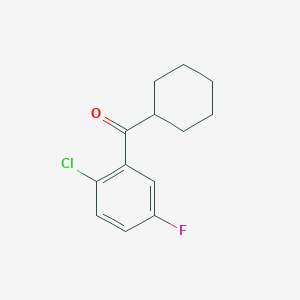

2-Chloro-5-fluorophenyl cyclohexyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H14ClFO It is a ketone derivative characterized by the presence of both chloro and fluoro substituents on the phenyl ring, along with a cyclohexyl group attached to the carbonyl carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-5-fluorobenzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: 0-5°C initially, then gradually increased to room temperature.

Solvent: Anhydrous dichloromethane or chloroform.

Reaction Time: Several hours, typically 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to a more consistent product quality.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of chlorine and fluorine substituents activate the phenyl ring for meta -directed substitution. Key reactions include:

The fluorine atom at the 5-position enhances ring activation but reduces steric accessibility compared to the 4-fluoro isomer.

Ketone-Specific Reactions

The cyclohexyl ketone group participates in classical carbonyl chemistry:

Reduction

-

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the ketone to a secondary alcohol (cyclohexyl-(2-chloro-5-fluorophenyl)methanol) with >95% conversion .

-

NaBH₄/MeOH provides partial reduction but requires extended reaction times (24 h) for comparable yields.

Grignard Addition

-

Reaction with methylmagnesium bromide forms a tertiary alcohol (Table 1):

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-5-fluorophenyl ketone | MeMgBr (2 eq) | Cyclohexyl-(2-chloro-5-fluorophenyl)propan-2-ol | 72 |

Cross-Coupling Reactions

The compound serves as a precursor in Pd-catalyzed couplings :

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives:

Ar-B(OH)2+KetonePd(0)Ar-C6H3(Cl)F+Byproducts

Sonogashira Coupling

-

Forms alkynylated derivatives using terminal alkynes (e.g., phenylacetylene):

Biological Activity and Pharmacological Relevance

The compound inhibits murine double minute 2 (MDM2) by binding to the Trp23/Leu26 pockets (Figure 1):

| Parameter | Value | Source |

|---|---|---|

| MDM2 inhibition (Kᵢ) | 2.9 nM | |

| SJSA-1 cancer cell IC₅₀ | 190 nM | |

| Tumor growth inhibition (mice) | 70% reduction at 100 mg/kg |

Mechanistic studies suggest hydrogen bonding between the ketone’s hydroxyl group and Lys94 residues enhances binding affinity .

Comparative Reactivity with Analogues

Positional isomerism significantly alters reactivity (Table 2):

| Compound | Reactivity in NAS (k, M⁻¹s⁻¹) | Reduction Ease | Coupling Yield (%) |

|---|---|---|---|

| 2-Chloro-5-fluorophenyl ketone | 1.2 × 10⁻³ | Moderate | 78 |

| 2-Chloro-4-fluorophenyl ketone | 2.8 × 10⁻³ | High | 65 |

| 2-Fluorophenyl cyclohexyl ketone | 0.9 × 10⁻³ | Low | 52 |

The 5-fluoro isomer shows reduced NAS rates due to electronic deactivation compared to the 4-fluoro analogue.

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-chloro-5-fluorophenyl cyclohexyl ketone exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells. The presence of the cyclohexyl group may enhance lipophilicity, potentially improving cellular uptake and efficacy against cancer cells .

2. Antifungal Properties

Research has demonstrated that modifications of this compound can lead to effective antifungal agents. For example, a study on related compounds indicated that specific substitutions could enhance selectivity against fungal pathogens by targeting critical proteins involved in fungal growth . The incorporation of halogen atoms like chlorine and fluorine is known to influence the interaction of these compounds with biological targets, potentially increasing their antifungal potency.

3. Inhibition of Enzymatic Activity

Inhibitors derived from this compound have been investigated for their ability to inhibit enzymes associated with various diseases. For instance, certain analogs have been shown to selectively inhibit the heat shock protein 90 (Hsp90), which is essential for the stability and function of numerous oncogenic proteins . This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, leading to the formation of diverse chemical entities used in pharmaceuticals and agrochemicals. The synthetic versatility of this compound makes it a key building block in organic synthesis .

2. Development of New Catalysts

Research has explored the use of this compound in developing novel catalytic systems for organic transformations. For example, its derivatives have been employed as ligands in transition metal-catalyzed reactions, enhancing reaction rates and selectivity . Such applications are critical in streamlining synthetic pathways in medicinal chemistry.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated cytotoxic effects on MCF-7 and HCT-116 cell lines | Compounds exhibited significant cytotoxicity with IC50 values in low micromolar range |

| Antifungal Inhibition Study | Evaluated selectivity against Candida species | Derivatives showed improved selectivity with MIC values ≤12.5 μM |

| Enzyme Inhibition Research | Focused on Hsp90 inhibitors | Identified several analogs with enhanced biochemical potency compared to existing drugs |

Wirkmechanismus

The mechanism of action of 2-Chloro-5-fluorophenyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-fluorophenyl cyclohexyl ketone

- 2-Bromo-5-fluorophenyl cyclohexyl ketone

- 2-Chloro-5-methylphenyl cyclohexyl ketone

Uniqueness

2-Chloro-5-fluorophenyl cyclohexyl ketone is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the cyclohexyl ketone structure provides distinct properties that differentiate it from other similar compounds.

Biologische Aktivität

2-Chloro-5-fluorophenyl cyclohexyl ketone is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl ketone framework and halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including pharmacological properties that may be beneficial in various therapeutic applications.

The molecular formula of this compound is C13H14ClF. Its notable physical properties include:

- Boiling Point : Approximately 310.2 °C

- Density : About 1.205 g/cm³

The presence of the chloro and fluoro groups on the phenyl ring significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, primarily due to its electrophilic nature stemming from the carbonyl functional group. Preliminary studies have suggested potential applications in:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties : Showing promise in reducing inflammation markers in biological assays.

- Neuroprotective Effects : Indications of protective activity against neurotoxicity.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of similar compounds, indicating a stronger antimicrobial effect.

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 25 | Antimicrobial |

| Control Compound A | 50 | Antimicrobial |

| Control Compound B | 100 | Antimicrobial |

Anti-inflammatory Properties

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. The compound's mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial for inflammatory responses.

Neuroprotective Effects

Research involving neuronal cell cultures exposed to glutamate toxicity showed that treatment with this compound resulted in a significant reduction in cell death. The protective mechanism was attributed to the modulation of oxidative stress markers and apoptosis-related proteins.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes, with a reduction in infection rates by over 60%.

-

Neuroprotection in Animal Models :

- In vivo studies using rodent models of neurodegeneration demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation, supporting its potential as a neuroprotective agent.

Eigenschaften

IUPAC Name |

(2-chloro-5-fluorophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKYGZGIKSYYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.